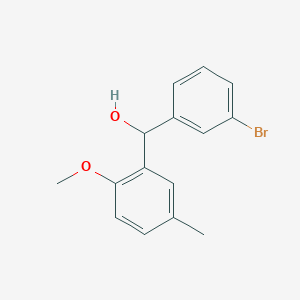

(3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(2-methoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-10-6-7-14(18-2)13(8-10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVDPNHSLJESTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol

Exploration of Precursor Synthesis for the Brominated Phenyl Moiety

The brominated phenyl component, specifically a 3-bromophenyl group, is a common building block in organic synthesis. Its preparation can be approached through several reliable methods, typically starting from commercially available benzene or substituted benzene derivatives. A primary route involves the electrophilic bromination of a suitable precursor. For the synthesis of a 3-bromophenyl precursor that can be converted into an organometallic reagent, 3-bromobenzaldehyde is a key intermediate.

The synthesis of 3-bromobenzaldehyde can be achieved through the direct bromination of benzaldehyde. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to activate the bromine and facilitate electrophilic aromatic substitution. The aldehyde group is a meta-director, which selectively guides the incoming bromine atom to the 3-position on the aromatic ring. The reaction is generally performed in a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride at controlled temperatures to minimize side reactions.

Alternatively, a multi-step synthesis starting from 1,3-dibromobenzene offers another pathway. One of the bromine atoms can be selectively converted into a formyl group. This can be accomplished through a halogen-metal exchange reaction using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF). This method provides a high degree of regioselectivity.

Synthetic Routes to the Methoxy-Methylphenyl Moiety

The 2-methoxy-5-methylphenyl portion of the target molecule requires the synthesis of a suitably functionalized precursor, typically 2-methoxy-5-methylbenzaldehyde (B1297009). The synthesis of this aldehyde can begin from several starting materials, including p-cresol or 2-methoxy-5-methylaniline.

Starting from p-cresol (4-methylphenol), a common route involves a formylation reaction, such as the Reimer-Tiemann reaction. In this reaction, p-cresol is treated with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide. This introduces a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde. Subsequent methylation of the hydroxyl group with a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., potassium carbonate) affords the desired 2-methoxy-5-methylbenzaldehyde.

Another approach begins with 2-methoxy-5-methylaniline. This can be achieved through the diazotization of the aniline followed by a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which can then be displaced by a formyl group equivalent.

Convergent and Divergent Synthetic Approaches to the Methanol (B129727) Core

With the aldehyde precursors in hand, the central methanol core can be constructed by forming a carbon-carbon bond between the two aryl moieties. This can be achieved through several powerful synthetic methodologies.

Grignard Reagent-Mediated Additions to Aldehydes or Ketones

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. researchgate.netdalalinstitute.com In a convergent approach, a Grignard reagent is prepared from a brominated precursor, and this is then added to an aldehyde. For the synthesis of (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, this can be accomplished in two ways:

Route A: 3-Bromobenzaldehyde is reacted with the Grignard reagent derived from 2-bromo-1-methoxy-4-methylbenzene.

Route B: 2-Methoxy-5-methylbenzaldehyde is reacted with 3-bromophenylmagnesium bromide, which is prepared from 1,3-dibromobenzene or 3-bromoiodobenzene.

The Grignard reagent is typically prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent addition of the aldehyde to the Grignard reagent, followed by an acidic workup, yields the desired diarylmethanol.

Interactive Data Table: Grignard Reagent-Mediated Synthesis

| Route | Brominated Precursor | Aldehyde Precursor | Grignard Reagent | Product |

| A | 2-bromo-1-methoxy-4-methylbenzene | 3-Bromobenzaldehyde | (2-methoxy-5-methylphenyl)magnesium bromide | This compound |

| B | 1,3-dibromobenzene | 2-Methoxy-5-methylbenzaldehyde | (3-bromophenyl)magnesium bromide | This compound |

Organolithium Reagent-Based Syntheses

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and can be used to construct the diarylmethanol core. An aryllithium reagent can be generated from an aryl halide via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium or tert-butyllithium, typically at low temperatures.

For instance, 3-bromophenylithium can be prepared from 1,3-dibromobenzene and reacted with 2-methoxy-5-methylbenzaldehyde. The resulting lithium alkoxide is then quenched with water or a mild acid to afford the final product. Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not handled with care under strictly anhydrous and inert conditions.

Catalytic Hydrogenation and Transfer Hydrogenation Pathways

An alternative, divergent approach involves the synthesis of the corresponding diaryl ketone, (3-bromophenyl)(2-methoxy-5-methylphenyl)methanone, followed by its reduction to the desired methanol. This ketone can be prepared via a Friedel-Crafts acylation reaction.

Once the diaryl ketone is obtained, it can be reduced to the diarylmethanol through catalytic hydrogenation. This method employs hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under pressure. Care must be taken to control the reaction conditions to prevent over-reduction of the diarylmethanol to the corresponding diarylmethane.

Asymmetric transfer hydrogenation is a powerful variation that can produce enantiomerically enriched diarylmethanols if a chiral product is desired. This method uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium. These catalysts typically incorporate chiral ligands that create a chiral environment around the metal center, enabling the stereoselective transfer of hydrogen to the prochiral ketone.

Interactive Data Table: Hydrogenation Pathways

| Method | Reducing Agent | Catalyst | Key Features |

| Catalytic Hydrogenation | Hydrogen gas (H₂) | Pd/C, PtO₂, Raney Ni | Can lead to over-reduction if not controlled. |

| Asymmetric Transfer Hydrogenation | Isopropanol, Formic acid | Chiral Ru or Rh complexes | Produces enantiomerically enriched alcohols. |

Transition-Metal Catalyzed Cross-Coupling Strategies for C(sp³)–C(sp²) Bond Formation

Modern synthetic chemistry offers a variety of transition-metal catalyzed cross-coupling reactions that can be adapted for the formation of the C(sp³)–C(sp²) bond in the target molecule. These methods often exhibit high functional group tolerance and can be performed under mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a potential strategy would involve the coupling of a boronic acid or ester derivative of one aryl ring with a benzylic halide of the other.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide, typically catalyzed by a palladium or nickel complex. Similar to the Suzuki coupling, this can be applied to form the central C-C bond.

Kumada Coupling: This reaction employs a Grignard reagent and an organohalide, catalyzed by a nickel or palladium complex. It offers an alternative to the direct addition of a Grignard reagent to an aldehyde and can be beneficial in cases where the aldehyde is sensitive to the strongly basic conditions of a traditional Grignard reaction.

These cross-coupling strategies provide a versatile and powerful toolkit for the synthesis of this compound and other structurally related diarylmethanols, allowing for the strategic disconnection of the target molecule in various ways to accommodate the availability of starting materials and the desired complexity of the final product.

Regioselective and Stereocontrolled Synthesis of this compound

The synthesis of this compound inherently involves the formation of a carbon-carbon bond between two distinct and functionalized aryl rings. Achieving high regioselectivity is paramount to ensure the correct isomeric product is formed. The primary retrosynthetic disconnection for this molecule points towards a Grignard reaction between a bromophenyl magnesium halide and a methoxy-methyl-substituted benzaldehyde, or vice versa.

Regioselective Synthesis via Grignard Addition:

The most common and direct approach for the synthesis of unsymmetrical diaryl methanols is the Grignard reaction. This involves the addition of an aryl magnesium halide to an aryl aldehyde or ketone. For the target molecule, two primary regioselective pathways are possible:

Pathway A: Reaction of 3-bromophenylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde.

Pathway B: Reaction of (2-methoxy-5-methylphenyl)magnesium bromide with 3-bromobenzaldehyde.

The choice between these pathways can be influenced by the commercial availability and stability of the starting materials. The methoxy (B1213986) group at the ortho position of the benzaldehyde in Pathway A can exert a steric hindrance effect, potentially influencing the reaction rate. Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic compounds, which can be followed by reaction with an electrophile like an aromatic aldehyde to construct ortho-substituted diarylmethanols. nih.gov

A study on the regioselective synthesis of substituted thiophene derivatives utilized successive direct lithiations, a method that offers high control over the position of functionalization. mdpi.com While not a direct analogue, this highlights the power of directed metalation in achieving regioselectivity.

Stereocontrolled Synthesis:

This compound possesses a chiral center at the carbinol carbon. Consequently, its synthesis can be designed to produce a specific enantiomer, which is often crucial for biological applications. Several strategies for the stereocontrolled synthesis of chiral diaryl methanols have been developed.

One prominent method involves the asymmetric addition of organometallic reagents to aldehydes in the presence of a chiral catalyst. For instance, chiral phosphoramide ligands have been used to catalyze the asymmetric addition of arylzinc reagents to aromatic aldehydes, achieving high enantioselectivity (up to 94% ee) and yields (>90%). sioc-journal.cn This approach could be adapted for the synthesis of the target molecule by first converting the Grignard reagent to an organozinc species.

Another strategy is the asymmetric reduction of the corresponding diaryl ketone, (3-bromophenyl)(2-methoxy-5-methylphenyl)ketone. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation.

The following table illustrates representative results for the asymmetric synthesis of diarylmethanols using chiral catalysts, which could be conceptually applied to the synthesis of the target compound.

| Catalyst/Ligand | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoramide | Arylzinc + Aromatic Aldehyde | Chiral Diaryl Methanol | >90 | up to 94 |

| γ-amino thiol | Arylzinc + Aromatic Aldehyde | Functionalized Diaryl Methanol | - | 95 to >99.5 |

Optimization of Reaction Conditions for Enhanced Yield and Atom Economy

Key Parameters for Optimization:

Solvent: The choice of solvent is critical for the formation and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.

Temperature: Grignard reactions are exothermic and often require careful temperature control to minimize side reactions, such as Wurtz coupling.

Reaction Time: The duration of the reaction needs to be sufficient for complete conversion without promoting product degradation or side reactions.

Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the aldehyde can be adjusted to optimize the yield and minimize the amount of unreacted starting materials.

A hypothetical optimization study for the Grignard synthesis of the target molecule is presented in the table below, based on general principles of such reactions.

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Grignard:Aldehyde) | Yield (%) |

| 1 | Diethyl Ether | 0 to rt | 2 | 1.1 : 1 | 75 |

| 2 | THF | 0 to rt | 2 | 1.1 : 1 | 82 |

| 3 | THF | -20 to rt | 4 | 1.1 : 1 | 88 |

| 4 | THF | -20 to rt | 4 | 1.5 : 1 | 91 |

Atom Economy:

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govscispace.com The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

For the Grignard synthesis of this compound, the atom economy can be calculated as follows (assuming Pathway A):

Reactants: 3-bromophenylmagnesium bromide (C₆H₄BrMg) + 2-methoxy-5-methylbenzaldehyde (C₉H₁₀O₂) → Product: this compound (C₁₅H₁₅BrO₂) + MgBr(OH) (byproduct after workup)

Green Chemistry Approaches in the Synthesis of Diaryl Methanol Systems

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes.

Alternative Solvents:

Traditional ethereal solvents used in Grignard reactions, such as diethyl ether and THF, have safety and environmental concerns. Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental profile.

Catalytic Approaches:

As mentioned, moving from stoichiometric reagents like Grignard reagents to catalytic methods significantly improves atom economy and reduces waste. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer greener alternatives. For example, the use of nickel catalysis for the addition of arylboronic acids to aldehydes avoids the generation of magnesium salt waste. benthamdirect.com

Energy Efficiency:

The use of visible light and photoredox catalysis is an emerging area in green chemistry that can lead to more energy-efficient reactions, often proceeding at room temperature. nih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of diaryl methanols.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Safer Solvents | Diethyl Ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Atom Economy | Grignard Reaction (stoichiometric) | Nickel-catalyzed addition of arylboronic acids (catalytic) |

| Energy Efficiency | Reactions requiring heating or cooling | Photoredox catalysis at room temperature |

| Waste Prevention | Formation of magnesium halide byproducts | Catalytic methods with minimal byproduct formation |

By integrating these advanced synthetic strategies and green chemistry principles, the synthesis of this compound can be achieved with high levels of control, efficiency, and environmental responsibility.

Comprehensive Spectroscopic and Crystallographic Elucidation of 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment (¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectroscopic data for (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol could be found. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom, as well as their connectivity.

Detailed Vibrational Analysis Using Infrared and Raman Spectroscopies

Specific infrared (IR) and Raman spectra for this compound are not available in the public domain. These techniques would typically be used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Mass Spectrometric Fragmentation Pathway Determination and Exact Mass Measurement

There is no available mass spectrometry data for this compound. Such data would be essential for determining the compound's exact molecular weight and for proposing its fragmentation patterns under mass spectrometric conditions, further confirming its structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

A search for single-crystal X-ray diffraction studies on this compound did not yield any results. This powerful technique would have provided precise information on the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing.

Chiroptical Properties and Enantiomeric Purity Assessment (if applicable to chiral forms)

As the central carbinol carbon in this compound is a stereocenter, the compound is chiral. However, no studies on its chiroptical properties, such as specific rotation or circular dichroism, which would be used to assess enantiomeric purity, were found.

Advanced Computational and Theoretical Investigations of 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a balance between accuracy and computational cost, making it well-suited for the study of medium to large-sized organic molecules. DFT calculations are instrumental in determining the optimized ground state geometry and electronic properties of (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

Theoretical studies on similar substituted diphenylmethanols and other aromatic compounds have established that hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), offer reliable predictions of molecular geometries and electronic characteristics. For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the bromine atom, the methoxy (B1213986) group, and the methyl group on the phenyl rings is expected to induce subtle but significant changes in the geometry compared to unsubstituted diphenylmethanol. For instance, the C-Br bond length and the electronic distribution around the bromine-substituted ring will be a key feature. The methoxy and methyl groups, being electron-donating, will influence the electronic structure of the second phenyl ring.

Below is an illustrative data table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Predicted Value |

| C-O (methanol) Bond Length | 1.43 Å |

| C-H (methanol) Bond Length | 1.10 Å |

| C-C (inter-ring) Bond Angle | 112.5° |

| C-Br Bond Length | 1.91 Å |

| O-CH3 (methoxy) Bond Length | 1.42 Å |

| Dihedral Angle (Ring1-C-C-Ring2) | 65.0° |

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous substituted diphenylmethanols.

Conformational Analysis and Potential Energy Surface Mapping Using Molecular Mechanics and Quantum Chemical Methods

The rotational freedom around the single bonds connecting the central carbinol carbon to the two phenyl rings allows this compound to adopt various conformations. Understanding the conformational preferences and the energy barriers between different conformers is crucial for a complete picture of the molecule's behavior.

Conformational analysis is typically initiated using less computationally expensive molecular mechanics methods to scan the potential energy surface (PES) by systematically rotating the key dihedral angles. The low-energy conformers identified are then subjected to more accurate quantum chemical calculations, such as DFT, for geometry optimization and energy refinement.

For this compound, the key dihedral angles are those defined by the planes of the two aromatic rings relative to the C-O-H plane of the methanol (B129727) core. The steric hindrance between the substituents on the rings and the hydroxyl group will play a significant role in determining the most stable conformations. It is anticipated that the molecule will favor conformations where the bulky bromine atom and the methoxy group are positioned to minimize steric clash. The potential energy surface would likely reveal several local minima corresponding to different stable conformers, separated by rotational energy barriers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Quantum Chemical Computations

Quantum chemical computations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool for uncharacterized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govliverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to assist in the assignment of complex spectra. mdpi.com For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons and carbons on the 3-bromophenyl ring will show shifts influenced by the electron-withdrawing nature of bromine, while those on the 2-methoxy-5-methylphenyl ring will be affected by the electron-donating methoxy and methyl groups.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for selected atoms in this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbinol H | 5.8 | - |

| Carbinol C | - | 75.0 |

| C-Br | - | 122.0 |

| C-OCH₃ | - | 157.0 |

| OCH₃ H | 3.8 | - |

| OCH₃ C | - | 55.5 |

| CH₃ H | 2.3 | - |

| CH₃ C | - | 21.0 |

Note: The data in this table is illustrative and based on typical substituent effects and computational predictions for similar aromatic compounds.

IR Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. The computed harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the calculations. The predicted IR spectrum for this compound would show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, the C-O stretch of the alcohol and ether, and vibrations associated with the C-Br bond.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. For this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential halogen bond donor. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxy-5-methylphenyl ring, while the LUMO may have significant contributions from the 3-bromophenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous aromatic compounds.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) and Stability

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a bromine atom (a potential halogen bond donor) in this compound allows for the possibility of specific intramolecular interactions that can influence its conformational preferences and stability.

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton and the oxygen of the methoxy group, depending on the spatial arrangement of the two phenyl rings. The existence and strength of such an interaction can be investigated computationally by analyzing the geometry of the optimized conformers and using techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Halogen Bonding: As mentioned, the bromine atom can act as a halogen bond donor. An intramolecular halogen bond might occur between the bromine atom and the hydroxyl oxygen or the pi-system of the other aromatic ring in certain conformations. Computational studies can quantify the strength and nature of these interactions, which are often a combination of electrostatic and dispersion forces. nih.gov The stability of different conformers will be influenced by the interplay of these intramolecular forces and steric effects.

Theoretical Studies on Reaction Mechanisms and Transition States in Derivatization Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and transition states along a reaction pathway. For this compound, theoretical studies can provide valuable insights into its derivatization reactions.

For example, the mechanism of an esterification reaction, where the hydroxyl group is converted to an ester, could be investigated. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. This information helps in understanding the kinetics and feasibility of the reaction. Similarly, reactions involving the aromatic rings, such as further electrophilic substitution, can be modeled to predict the regioselectivity based on the calculated charge distributions and the stability of the intermediate carbocations (arenium ions). The presence of the bromo, methoxy, and methyl substituents will direct incoming electrophiles to specific positions on the aromatic rings, and computational studies can quantify these directing effects.

Reactivity Profiles and Derivatization Studies of 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol

Oxidation and Reduction Pathways of the Methanol (B129727) Functionality

The secondary benzylic alcohol group in (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a primary site for oxidation and reduction reactions. Its position, flanked by two aromatic rings, influences the reactivity of the carbinol center.

Oxidation:

The benzylic nature of the alcohol facilitates its oxidation to the corresponding ketone, (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanone. A variety of oxidizing agents can achieve this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidants for this purpose include:

Manganese Dioxide (MnO₂): This is a mild and selective reagent for the oxidation of benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Chromium-based reagents: Reagents such as Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones. These reactions are generally performed in anhydrous solvents to prevent over-oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

The general transformation can be represented as follows:

Reduction:

The parent compound, this compound, is itself the product of the reduction of (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanone. This reduction can be accomplished using various hydride reagents.

Common reducing agents include:

Sodium Borohydride (NaBH₄): This is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols. The reaction is typically carried out in alcoholic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ can also be used for this reduction. However, due to its higher reactivity, it requires anhydrous conditions and is typically used when milder reagents are ineffective.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It offers a "greener" alternative to metal hydride reagents.

The general reduction reaction is the reverse of the oxidation:

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ1 mechanism. The stability of the intermediate benzylic carbocation, which is resonance-stabilized by both phenyl rings, facilitates this pathway. The hydroxyl group is a poor leaving group, so it typically requires protonation by an acid to form a good leaving group (water).

Once the carbocation is formed, it can be attacked by a variety of nucleophiles to yield a range of substituted products.

| Nucleophile (Nu⁻) | Product |

| Cl⁻ | (3-Bromophenyl)(chloro)(2-methoxy-5-methylphenyl)methane |

| Br⁻ | (3-Bromophenyl)(bromo)(2-methoxy-5-methylphenyl)methane |

| I⁻ | (3-Bromophenyl)(iodo)(2-methoxy-5-methylphenyl)methane |

| CN⁻ | 2-(3-Bromophenyl)-2-(2-methoxy-5-methylphenyl)acetonitrile |

| N₃⁻ | 1-(Azidomethyl)-3-bromo-benzene derivative |

| R-OH (in excess) | Ether derivative |

| R-SH | Thioether derivative |

The general mechanism is as follows:

Protonation of the hydroxyl group: The alcohol is treated with a strong acid (e.g., H₂SO₄, HCl) to protonate the hydroxyl group.

Formation of the carbocation: The protonated hydroxyl group departs as a molecule of water, leaving behind a resonance-stabilized benzylic carbocation.

Nucleophilic attack: A nucleophile attacks the carbocation, forming the new C-Nu bond.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.

The (2-methoxy-5-methylphenyl) Ring: This ring is highly activated towards EAS. The methoxy (B1213986) (-OCH₃) group is a strong activating group and is ortho, para-directing. The methyl (-CH₃) group is also an activating, ortho, para-directing group. The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho and para to the methoxy group. Steric hindrance from the adjacent benzylic group might influence the regioselectivity.

The (3-Bromophenyl) Ring: This ring is deactivated towards EAS. The bromo (-Br) group is a deactivating group but is ortho, para-directing. Therefore, electrophilic substitution on this ring will be slower than on the other ring and will primarily occur at the positions ortho and para to the bromine atom.

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) will likely occur on the activated ring.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) will also favor the activated ring.

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid) are also expected to proceed on the more electron-rich ring.

The regiochemical outcome will be a mixture of isomers, with the major product being determined by the combined electronic and steric effects of the substituents.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgbeilstein-journals.orggre.ac.uk

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with an aryl, vinyl, or alkyl group. gre.ac.uk

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of a substituted alkyne. beilstein-journals.orgorganic-chemistry.orgrsc.orgresearchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgbeilstein-journals.orgsemanticscholar.org

These reactions are highly versatile and allow for the introduction of a wide array of functional groups at the position of the bromine atom, significantly increasing the molecular complexity.

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Biaryl or substituted arene |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Strategic Derivatization to Ethers, Esters, and Other Functionalized Analogues for Synthetic Utility

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, which can serve as protecting groups or introduce new functionalities for further synthetic transformations.

Etherification:

Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which can then react with an alkyl halide to form an ether.

Acid-catalyzed Etherification: Reaction with an excess of a simple alcohol in the presence of an acid catalyst can also lead to ether formation, proceeding through the benzylic carbocation intermediate.

Esterification:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst will produce the corresponding ester.

Reaction with Acyl Halides or Anhydrides: More commonly, the alcohol is treated with an acyl halide or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the ester under milder conditions.

These derivatizations are crucial for multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked or where the introduction of an ester or ether linkage is a key strategic step.

Radical-Mediated Transformations and Rearrangements

While ionic reactions are more common for this molecule, the benzylic position is also susceptible to radical-mediated transformations. The stability of the benzylic radical intermediate, which is resonance-stabilized over both aromatic rings, is the driving force for such reactions.

Potential radical-mediated reactions include:

Benzylic Bromination (Wohl-Ziegler Reaction): While the starting material already contains a bromine on the aromatic ring, further radical bromination at the benzylic position could theoretically be achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light). This would replace the hydroxyl group with a bromine atom. However, this reaction is more commonly performed on alkylbenzenes rather than benzylic alcohols.

Radical Additions: The benzylic radical, if generated, could potentially participate in addition reactions to activated alkenes or alkynes.

Rearrangements: Under certain conditions, radical-initiated rearrangements could occur, although these are less common for this type of structure compared to ionic rearrangements.

The specific conditions required to favor these radical pathways over the more facile ionic routes would need careful optimization.

Applications of 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

A thorough review of scientific literature and chemical databases reveals a notable absence of specific examples where (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol has been utilized as a key building block in the total synthesis of complex organic molecules. While the individual structural motifs—a brominated phenyl ring, a methoxy- and methyl-substituted phenyl ring, and a benzylic alcohol—are common in synthetic chemistry, the combined molecule has not been prominently featured in published synthetic routes.

The inherent functionalities of the molecule suggest its potential as a versatile intermediate. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a handle for carbon-carbon bond formation. The hydroxyl group can be a precursor for ethers, esters, or can be replaced through nucleophilic substitution. The methoxy (B1213986) and methyl groups on the second aromatic ring influence its electronic properties and steric hindrance, which could be exploited in multi-step syntheses. However, despite this theoretical potential, there are no detailed research findings to date that document its practical application in the synthesis of natural products or other complex target molecules.

| Feature | Potential Synthetic Application |

| Bromine Atom | Site for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. |

| Hydroxyl Group | Can be converted to ethers, esters, or used in substitution reactions. |

| Methoxy Group | Electron-donating group influencing reactivity of the aromatic ring. |

| Methyl Group | Steric and electronic modifier on the aromatic ring. |

Exploration as a Precursor for Ligand Synthesis in Organometallic Chemistry

In the field of organometallic chemistry, the design and synthesis of novel ligands are crucial for the development of new catalysts and materials. The structure of this compound contains potential coordinating sites (the hydroxyl group and the oxygen of the methoxy group) and a modifiable handle (the bromo group) that could, in principle, be elaborated into a more complex ligand structure.

However, a comprehensive search of the current literature does not yield any studies where this compound has been explicitly used as a precursor for the synthesis of ligands for organometallic complexes. Research in this area tends to focus on more established ligand scaffolds or molecules with more readily accessible and tunable coordination pockets. There is no documented exploration of this specific compound for the development of catalysts for reactions such as hydrogenation, hydroformylation, or cross-coupling.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-defined assemblies. The potential for this compound to participate in such assemblies exists through hydrogen bonding (via the hydroxyl group) and halogen bonding (via the bromine atom). These interactions are fundamental to the design of crystal structures and the formation of supramolecular frameworks.

Despite these theoretical possibilities, there is no published research detailing the integration of this compound into supramolecular assemblies or frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Crystal engineering studies and investigations into its self-assembly properties have not been reported.

Application in Polymer Chemistry as a Monomer or Modifier

The functional groups present in this compound could theoretically allow for its use in polymer chemistry. The hydroxyl group could be used for esterification or etherification reactions to incorporate the molecule into polyester (B1180765) or polyether backbones. The bromo group could serve as a site for post-polymerization modification or as an initiating site for certain types of controlled radical polymerization.

However, a review of the literature on polymer chemistry indicates that this compound has not been investigated as a monomer for the synthesis of new polymers, nor has it been reported as a modifier to alter the properties of existing polymers. The focus in these areas remains on monomers with proven reactivity and polymers with desirable and well-characterized properties.

Investigation in Optoelectronic and Non-Linear Optical (NLO) Devices

Molecules with extended π-systems and donor-acceptor functionalities are often investigated for their potential in optoelectronic and non-linear optical (NLO) applications. The two phenyl rings in this compound provide a basic π-system, and the methoxy (donor) and bromo (acceptor-like, through inductive effects) groups introduce some electronic asymmetry.

Nevertheless, there is a clear absence of research into the optoelectronic or NLO properties of this compound. It has not been studied as a component in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or as a material with second- or third-order NLO responses. The development of materials for these applications typically involves molecules with more extensive conjugation and stronger donor-acceptor characteristics to achieve the desired electronic and optical properties.

| Application Area | Status of Research for this compound |

| Complex Organic Synthesis | No documented use as a key building block. |

| Ligand Synthesis | No reported exploration as a ligand precursor. |

| Supramolecular Chemistry | No studies on its integration into assemblies or frameworks. |

| Polymer Chemistry | Not investigated as a monomer or polymer modifier. |

| Optoelectronics and NLO | No research on its optical or electronic properties. |

Future Research Directions and Scholarly Perspectives for 3 Bromophenyl 2 Methoxy 5 Methylphenyl Methanol

Development of Novel Catalytic Pathways for Enhanced Efficiency and Sustainability in its Synthesis

The synthesis of diarylmethanols, including (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, traditionally relies on stoichiometric organometallic reagents such as Grignard or organolithium compounds. While effective, these methods often generate significant waste and can have limited functional group tolerance. Future research should focus on the development of novel catalytic pathways to enhance synthetic efficiency and sustainability.

One promising direction is the exploration of catalytic enantioselective arylation of aldehydes. This approach can generate chiral diarylmethanols with high enantioselectivity, which is crucial for applications where stereochemistry is important. Research into catalytic systems that can achieve the synthesis of this compound from readily available aryl bromides and aldehydes in a one-pot procedure would be a significant advancement. Such methods could employ mixed organozinc reagents in the presence of chiral amino alcohol-based catalysts to control the stereochemical outcome.

Another area of investigation is the use of reductive coupling reactions. Copper-catalyzed reductive coupling of two different carbonyl compounds has been shown to be an effective method for generating 1,2-diol derivatives and could be adapted for the synthesis of diarylmethanols. Furthermore, electroreductive cross-coupling presents a green and operationally simple alternative, using electrons as the reducing agent to minimize waste. The development of catalytic systems based on earth-abundant metals for the reductive coupling of aryl halides with aldehydes would also align with the principles of sustainable chemistry.

The following table summarizes potential catalytic approaches for the synthesis of this compound:

| Catalytic Approach | Key Features | Potential Advantages |

| Asymmetric Arylation | Use of chiral catalysts to control stereochemistry. | Access to enantioenriched diarylmethanols. |

| Reductive Coupling | Coupling of two carbonyl compounds or an aldehyde and an aryl halide. | Avoids the use of pre-formed organometallic reagents. |

| Electroreductive Coupling | Uses electricity as a clean reducing agent. | High atom economy and reduced waste generation. |

Investigation into Solid-State Reactivity, Polymorphism, and Co-crystallization

The solid-state properties of an organic compound can significantly influence its physical and chemical behavior. For this compound, a comprehensive investigation into its solid-state reactivity, polymorphism, and co-crystallization potential is warranted.

Solid-State Reactivity: The study of chemical reactions that occur in the solid state can reveal unique reaction pathways and products that are not accessible in solution. The reactivity of solid this compound could be influenced by factors such as crystal packing and the presence of defects. Understanding these factors is crucial for controlling the stability and reactivity of the compound in its solid form.

Polymorphism: Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. A systematic screening for polymorphs of this compound using various crystallization techniques would be essential to identify and characterize all possible solid forms. This knowledge is critical for ensuring the consistency and performance of the material in any potential application.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second component (a coformer) into the crystal lattice. This can lead to improvements in properties such as solubility and stability. Investigating the co-crystallization of this compound with various pharmaceutically or industrially relevant coformers could unlock new applications for this compound.

Rational Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The diarylmethanol scaffold is a versatile building block for the synthesis of a wide range of advanced materials. The specific substitution pattern of this compound, with its bromo, methoxy (B1213986), and methyl groups, offers multiple points for functionalization and incorporation into larger molecular architectures.

Future research could focus on utilizing this compound as a monomer or a key intermediate in the synthesis of novel polymers. The presence of the hydroxyl group allows for esterification or etherification reactions, enabling its incorporation into polyester (B1180765) or polyether backbones. The bromo-substituent provides a handle for further cross-coupling reactions, allowing for the creation of conjugated polymers with interesting electronic and optical properties.

Furthermore, the diarylmethanol core could be explored for the development of functional dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the molecule through modification of the aromatic rings makes it an attractive candidate for these applications. The solid-state properties, as discussed in the previous section, would also play a crucial role in the performance of such materials.

High-Throughput Screening for Novel Academic or Industrial Applications (excluding clinical/biological)

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new applications for chemical compounds. By testing a compound against a large library of assays, it is possible to identify unexpected activities and open up new avenues of research and development.

For this compound, HTS could be employed to screen for a variety of academic and industrial applications, excluding those of a clinical or biological nature. Potential areas of interest include:

Catalysis: The compound could be screened as a ligand for transition metal catalysts. The presence of the hydroxyl and methoxy groups provides potential coordination sites for metal ions.

Materials Science: HTS could be used to identify formulations where the compound acts as a plasticizer, a stabilizer, or a component in a polymer blend with desirable properties.

Agrochemicals: Screening for herbicidal or pesticidal activity could reveal potential applications in agriculture.

Sensors: The compound could be tested for its ability to act as a chemical sensor, where a change in its optical or electronic properties occurs upon binding to a specific analyte.

The development of a diverse library of derivatives of this compound would further enhance the potential of HTS to identify novel and valuable applications.

Further Integration into Principles of Green Chemistry and Sustainable Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future development of this compound should be guided by these principles to ensure its synthesis and application are as sustainable as possible.

Key areas for the integration of green chemistry include:

Solvent Selection: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: As discussed in section 8.1, the development of catalytic synthetic routes is a cornerstone of green chemistry, as it reduces waste and improves atom economy.

Energy Efficiency: Synthetic methods should be designed to be as energy-efficient as possible, for example, by using microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources would further enhance the sustainability of the process.

By embracing the principles of green chemistry, the research and development of this compound can contribute to a more sustainable chemical industry.

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl (δ 2.1–2.5 ppm, broad) .

- ¹³C NMR : Confirm bromine substitution (C-Br at δ 115–125 ppm) and methanol carbon (δ 60–65 ppm) .

- HPLC : Use C18 columns with methanol/water gradients (70:30) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry (HRMS) : Exact mass matching (theoretical vs. observed) validates molecular formula (e.g., [M+H]⁺ at m/z 307.03) .

How can researchers elucidate the mechanistic pathways of nucleophilic substitution reactions involving the bromine moiety?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Replace bromine with ⁸²Br to track substitution rates in SNAr reactions .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and charge distribution to explain regioselectivity .

- Trapping Intermediates : Use quench experiments with amines or thiols to isolate intermediates for structural analysis .

What strategies are recommended to resolve contradictions in reported biological activity data for derivatives of this compound?

Q. Advanced

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control variables (pH 7.4, 37°C) .

- Dose-Response Curves : Compare IC₅₀ values across studies to identify outliers caused by assay sensitivity differences .

- Meta-Analysis : Pool data from multiple studies to statistically evaluate trends in antimicrobial activity (e.g., MIC values against S. aureus) .

What methodologies are effective in evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Advanced

- Kinase Inhibition :

- ATP-Binding Assays : Use fluorescent ATP analogs to measure competitive binding in recombinant kinases (e.g., EGFR) .

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., MAPK) .

- Antimicrobial Testing :

- Microbroth Dilution : Determine MIC against Gram-positive/-negative bacteria in cation-adjusted Mueller-Hinton broth .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

How does the electronic environment of the bromine substituent influence regioselectivity in cross-coupling reactions?

Q. Advanced

- Steric Effects : The bulky bromine at the meta position directs Suzuki-Miyaura couplings to the para position of the phenyl ring .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for Pd-catalyzed couplings, favoring transmetallation with arylboronic acids .

- Solvent Screening : Use toluene/DMF (4:1) with Pd(PPh₃)₄ to enhance coupling efficiency (yields >80%) .

How can researchers mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature and mixing in bromination steps .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and improve turnover number (TON >1,000) .

- Purification : Optimize flash chromatography gradients (hexane/EtOAc 8:2 → 6:4) to isolate gram-scale batches efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.